

Spectroscopic analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1583005

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**, a pivotal intermediate in modern medicinal chemistry and organic synthesis.^[1] With the molecular formula $C_{12}H_{10}FNO_3$ and a molecular weight of 235.21 g/mol, this compound serves as a foundational scaffold for developing novel therapeutic agents, including antimicrobial and anti-inflammatory drugs.^[1] Its unique fluorine substitution is known to enhance biological activity, making precise structural confirmation and purity assessment paramount.^[1] This document details the application of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous characterization of this molecule. The causality behind experimental choices and the logical synthesis of data from these orthogonal techniques are explained to provide a self-validating framework for analysis.

Introduction and Molecular Significance

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a member of the quinoline family, a class of heterocyclic compounds widely researched for their diverse biological activities.[2][3] The presence of a fluorine atom at the C-8 position, a hydroxyl group at C-4, and an ethyl carboxylate group at C-3 creates a molecule with significant potential for chemical modification and biological interaction.[1] These derivatives are not only crucial in drug development but also find use as fluorescent probes and in material science.[1]

Given its role as a key building block, rigorous structural elucidation is essential. Spectroscopic analysis provides the definitive proof of structure, confirming the connectivity of atoms and the presence of key functional groups, thereby ensuring the integrity of subsequent synthetic steps and the reliability of biological assays.

Molecular Structure

The structural integrity of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate** is the foundation of its chemical reactivity and biological function. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a detailed map of the proton environments within the molecule. The choice of a 400 MHz (or higher) spectrometer is crucial for achieving sufficient signal dispersion, especially in the aromatic region, to resolve the complex splitting patterns arising from proton-proton and proton-fluorine couplings.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize

the compound well and allows for the observation of exchangeable protons like -OH.

- **Solvent Selection:** The choice of solvent can slightly alter chemical shifts. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering 0-15 ppm.

Expected Data Interpretation: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl ester protons, and the hydroxyl proton. The fluorine atom at C-8 will introduce additional coupling to nearby protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (Ethyl)	~1.3	Triplet (t)	J ≈ 7.1	3H
-CH ₂ (Ethyl)	~4.3	Quartet (q)	J ≈ 7.1	2H
H-5	~7.8	Doublet of doublets (dd)	J ≈ 8.0, 1.5	1H
H-6	~7.4	Triplet (t)	J ≈ 8.0	1H
H-7	~7.9	Doublet of doublets (dd)	J ≈ 8.0, 1.5	1H
H-2	~8.9	Singlet (s)	-	1H
-OH	~12.0	Broad Singlet (br s)	-	1H

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in the ¹H NMR spectrum.

Experimental Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically used compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Acquisition: The spectrum is acquired on a 100 MHz (for a 400 MHz ^1H instrument) spectrometer. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

Expected Data Interpretation: The spectrum will display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbon attached to fluorine (C-8) will appear as a doublet due to ^1JCF coupling.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Key Features
-CH ₃ (Ethyl)	~14	Aliphatic carbon
-CH ₂ (Ethyl)	~61	Aliphatic carbon attached to oxygen
C-3	~108	Olefinic carbon
C-4a	~118	Aromatic quaternary carbon
C-5	~125	Aromatic CH
C-6	~124	Aromatic CH
C-7	~120	Aromatic CH
C-8a	~140	Aromatic quaternary carbon
C-2	~145	Olefinic carbon adjacent to N
C-8	~150 (d)	Aromatic carbon attached to F ($^1\text{JCF} \approx 250$ Hz)
C=O (Ester)	~165	Ester carbonyl
C-4 (-OH)	~175	Olefinic carbon attached to OH

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^{[4][5]} The vibrational frequencies of bonds are highly characteristic, allowing for the confirmation of groups like hydroxyls, carbonyls, and aromatic rings.^{[6][7]}

Experimental Protocol:

- **Sample Preparation:** The KBr pellet method is a common and reliable choice.^[8] A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range of 4000–400 cm^{-1} . A background spectrum of the pure KBr pellet or empty ATR crystal is taken first for subtraction.

Expected Data Interpretation: The FT-IR spectrum provides a molecular fingerprint. Key absorption bands are used to confirm the presence of the principal functional groups.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Appearance	Assignment
O-H Stretch	3400 - 3200	Broad, strong	4-Hydroxy group, intermolecular H-bonding
Aromatic C-H Stretch	3100 - 3000	Medium, sharp	C-H bonds on the quinoline ring
Aliphatic C-H Stretch	2980 - 2850	Medium, sharp	C-H bonds of the ethyl group
C=O Stretch (Ester)	1725 - 1700	Strong, sharp	Carbonyl of the ethyl carboxylate group
C=O Stretch (Keto tautomer)	1660 - 1640	Strong, sharp	4-Oxo group of the quinoline ring
C=C/C=N Stretch	1620 - 1450	Multiple, medium-strong	Aromatic ring skeletal vibrations
C-O Stretch	1300 - 1200	Strong	Ester C-O bond
C-F Stretch	1250 - 1000	Strong	Carbon-Fluorine bond

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern gives corroborating evidence for the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar, medium-sized molecule.

Experimental Protocol:

- Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

- Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. Data is typically acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.

Expected Data Interpretation: The primary goal is to identify the molecular ion peak, which confirms the molecular weight.

Ion	Expected m/z (Monoisotopic)	Interpretation
$[M+H]^+$	236.0719	Protonated molecular ion $(C_{12}H_{11}FNO_3^+)$. Confirms MW of 235.21. [9]
$[M-C_2H_4+H]^+$	208.0406	Loss of ethene from the ethyl group.
$[M-OC_2H_5+H]^+$	190.0301	Loss of the ethoxy radical.
$[M-COOC_2H_5+H]^+$	162.0508	Loss of the entire ethyl carboxylate group.

Trustworthiness through Fragmentation: The fragmentation pattern acts as a self-validating system. The observed neutral losses (e.g., 28, 45, 73 Da) must correspond to plausible fragments of the proposed structure (e.g., C_2H_4 , OC_2H_5 , $COOC_2H_5$), thereby reinforcing the structural assignment made by NMR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π -system. The 4-hydroxyquinoline core is an extensive chromophore, and its absorption spectrum is characteristic of this class of compounds.[\[10\]](#)

Experimental Protocol:

- Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

- Data Acquisition: The absorbance is measured over a range of approximately 200–500 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as a blank reference.

Expected Data Interpretation: The spectrum is expected to show multiple absorption bands characteristic of the quinoline ring system.

- $\lambda_{\text{max}} \sim 250\text{-}270$ nm: This band can be attributed to $\pi \rightarrow \pi^*$ transitions within the benzenoid part of the quinoline system.
- $\lambda_{\text{max}} \sim 330\text{-}350$ nm: A longer wavelength absorption band is expected due to the extended conjugation involving the pyridinone ring and the carboxylate substituent.

The position and intensity of these bands can be sensitive to solvent polarity and pH, as these factors can influence the tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[10]

Synthesis of Spectroscopic Data: A Cohesive Structural Proof

No single technique provides a complete structural picture. The authoritative power of spectroscopic analysis comes from the logical integration of all data points. The workflow below illustrates how these orthogonal techniques converge to provide an unambiguous structural assignment.

Caption: Workflow for the integrated spectroscopic analysis and structure confirmation.

This integrated approach provides a self-validating conclusion. The molecular formula from HRMS is confirmed by the functional groups seen in FT-IR, which are then precisely placed onto the molecular skeleton whose connectivity is mapped out by ^1H and ^{13}C NMR. The UV-Vis data provides the final piece of corroborating evidence, confirming the nature of the core chromophore. This multi-faceted analysis ensures the highest degree of confidence in the compound's identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. ajabs.org [ajabs.org]
- 6. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₂H₁₀FNO₃ | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583005#spectroscopic-analysis-of-ethyl-8-fluoro-4-hydroxyquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com